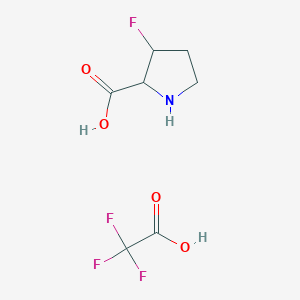

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid

Description

“(2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid Trifluoroacetic Acid” (CAS 926910-60-3) is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₉F₄NO₄ and a molecular weight of 247.15 g/mol . It exists as a 1:1 salt complex between the pyrrolidine carboxylic acid and trifluoroacetic acid (TFA). This compound is synthesized via the acid-catalyzed deprotection of a tert-butyl ester precursor using TFA in dichloromethane, yielding a white solid with high purity (>95%) and quantitative yield (100%) . Its stereochemistry (2R,3S) and fluorine substitution at the 3-position make it a critical intermediate in pharmaceuticals, notably in the synthesis of idasanutlin (RG-7388), a p53-MDM2 inhibitor .

Properties

Molecular Formula |

C7H9F4NO4 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |

InChI Key |

ZZPHIHKPQOQEKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Fluorination via Nucleophilic Deoxyfluorination

A common approach to introduce fluorine into amino acid derivatives is late-stage nucleophilic deoxyfluorination of hydroxyl precursors using reagents such as diethylaminosulfur trifluoride (DAST) or related aminodifluorosulfinium salts (e.g., XtalFluor reagents).

- Starting from a 3-hydroxy-pyrrolidine-2-carboxylic acid derivative, treatment with DAST or XtalFluor reagents in the presence of a fluoride source can replace the hydroxyl group with fluorine.

- Reaction conditions typically require low temperatures to control stereochemistry and minimize side reactions.

- This method allows for stereospecific inversion or retention depending on substrate and reagent choice.

Representative procedure (adapted from related fluorination of pyrrolidine derivatives):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Protected 3-hydroxy-pyrrolidine derivative | Precursor for fluorination |

| 2 | DAST or XtalFluor reagent, TEA·2HF, low temperature (e.g., 0°C to room temp) | Substitution of OH by F with stereochemical control |

| 3 | Deprotection and acidification with trifluoroacetic acid | Final product as TFA salt for stability and solubility |

This approach is supported by literature on fluorination of proline analogues and pyrrolidine derivatives, indicating successful preparation of 3-fluoropyrrolidine compounds with defined stereochemistry.

Epoxide Opening with Fluoride

Another synthetic approach involves:

- Preparation of a 2,3-epoxypyrrolidine intermediate.

- Nucleophilic ring opening of the epoxide by fluoride ion, introducing fluorine at the 3-position.

- Subsequent steps to install or preserve the carboxylic acid group.

This method relies on regio- and stereoselective epoxide opening and has been reported in the synthesis of fluorinated proline derivatives.

Electrophilic Fluorination

Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed on suitably protected pyrrolidine intermediates to introduce fluorine at the 3-position.

- Requires careful choice of protecting groups to avoid side reactions.

- Often combined with reduction or oxidation steps to set the correct oxidation state and stereochemistry.

This method has been demonstrated in the synthesis of fluorinated amino acids with moderate to good yields and stereoselectivity.

Reaction Conditions and Optimization

- Temperature: Low to moderate temperatures (from -78°C to room temperature) are critical to control stereoselectivity and minimize side reactions such as elimination or rearrangement.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, often in combination with fluoride sources.

- Fluoride Sources: Triethylamine trihydrofluoride (TEA·3HF), tetrabutylammonium fluoride (TBAF), or other fluoride salts are used to provide nucleophilic fluoride.

- Protecting Groups: Benzyl esters and carbamate (Cbz) protecting groups are frequently used to protect amine and carboxyl groups during fluorination steps for stability and ease of purification.

Summary Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent/Reagent | Key Conditions | Yield & Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Nucleophilic Deoxyfluorination | 3-Hydroxy-pyrrolidine-2-carboxylic acid derivative | DAST, XtalFluor, TEA·2HF | 0°C to RT, inert atmosphere | Moderate to good yields; high stereoselectivity | Widely used; allows stereochemical control |

| Epoxide Ring Opening | 2,3-Epoxypyrrolidine intermediate | Fluoride ion (e.g., TBAF) | Mild conditions, polar solvents | Good stereoselectivity | Requires regioselective epoxide synthesis |

| Electrophilic Fluorination | Protected pyrrolidine derivatives | Selectfluor, NFSI | Room temperature to mild heating | Moderate yields | Sensitive to protecting groups and conditions |

Research Findings and Analysis

- The stereochemical outcome is highly dependent on the choice of fluorinating reagent and reaction conditions. For example, DAST-mediated fluorination often proceeds with inversion of configuration at the fluorination site, which must be accounted for in synthetic planning.

- Late-stage fluorination strategies enhance flexibility, allowing introduction of fluorine after assembling the pyrrolidine skeleton, improving overall synthetic efficiency.

- Complexation with trifluoroacetic acid improves the compound's solubility and stability, facilitating purification and handling in research settings.

- The use of benzyl ester protecting groups facilitates purification and deprotection steps, as demonstrated in related fluorinated proline syntheses.

Chemical and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C7H9F4NO4 |

| Molecular Weight | 247.14 g/mol |

| IUPAC Name | 3-Fluoropyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |

| Standard InChIKey | ZZPHIHKPQOQEKO-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydroxide displacement : Reaction with NaOH in polar aprotic solvents (e.g., DMF) yields (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid.

-

Amine substitution : Treatment with primary amines (e.g., methylamine) at elevated temperatures produces 3-aminopyrrolidine derivatives.

Key factors influencing reactivity :

-

Steric hindrance from the pyrrolidine ring slows substitution rates compared to linear fluorinated compounds.

-

Stereochemistry (2R,3S) directs nucleophilic attack to the β-position due to ring conformation.

Decarboxylation and Radical-Mediated Processes

The carboxylic acid group participates in decarboxylation under photocatalytic conditions. A study using Fe(OAc)₂ and visible light (390 nm) demonstrated:

-

Radical formation : Decarboxylation generates a pyrrolidine-stabilized radical, enabling C–H functionalization or CF₃ addition (via TFA dissociation) .

-

Reaction outcomes :

This method bypasses redox potential mismatches seen in acridinium-based systems, enabling efficient trifluoromethylation .

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions:

-

Esterification : Reacting with ethanol and H₂SO₄ yields the ethyl ester, enhancing lipid solubility.

-

Amidation : Coupling with amines (e.g., benzylamine) using DCC produces pyrrolidine-based amides, useful in peptide mimetics.

Reaction optimization :

-

Base additives (e.g., Na₂CO₃) improve yields by neutralizing TFA, preventing protonation of nucleophiles .

Acid-Base Reactivity and Trifluoroacetate Participation

The TFA counterion influences reactivity through:

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids while introducing fluorine atoms, which can alter the biochemical properties of peptides and proteins.

Medicine

In medicinal chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is explored for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique chemical properties.

Mechanism of Action

The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Molecular targets include enzymes and receptors where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

QP-4837 : (2R,3S)-Rel-3-Hydroxypyrrolidine-2-carboxylic Acid Trifluoroacetic Acid (CAS 1788041-58-6)

- Key Differences: The 3-hydroxyl group replaces the 3-fluorine atom. ~0.8) . Altered metabolic stability: Fluorine resists oxidation, whereas hydroxyl groups may undergo conjugation or phase I metabolism .

QM-9296 : (2R,3R)-Rel-3-Hydroxypyrrolidine-2-carboxylic Acid Trifluoroacetic Acid (CAS 1881275-62-2)

- Similar solubility profile to QP-4837 but distinct pharmacokinetic behavior due to stereochemical variation .

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid (CAS 870992-75-9)

Heterocyclic Analogues

2-Fluoropyridine-3-carboxylic Acid (CAS 393-55-5)

- Key Differences: Aromatic vs. Acidity: Pyridinecarboxylic acids (pKa ~1.5-2.5) are stronger acids than pyrrolidinecarboxylic acids (pKa ~4.5-5.5) due to resonance stabilization .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Key Differences: Trifluoromethyl Group: Enhances lipophilicity (logP ~1.2) and metabolic resistance compared to fluorine. Regulatory and safety considerations: Classified as non-hazardous under occupational exposure limits but requires precautions against strong acids/bases .

Azetidine and Piperidine Derivatives

rac-(2R,3S)-3-Methylazetidine-2-carboxylic Acid Trifluoroacetic Acid

- Key Differences: Ring Size: Azetidine (4-membered) introduces higher ring strain, reducing conformational flexibility.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

Physicochemical and Pharmacological Data Table

Key Research Findings

- Stereochemical Impact : The (2R,3S) configuration in the target compound optimizes binding to MDM2 in idasanutlin, whereas (2S,3S) isomers show reduced efficacy due to mismatched chirality .

- Fluorine vs. Hydroxyl : Fluorination at C3 enhances metabolic stability by ~30% compared to hydroxylated analogues in hepatic microsome assays .

- Salt Form : TFA salts improve solubility in polar aprotic solvents (e.g., DMF, DMSO) by >50% compared to free acids, facilitating reaction homogeneity .

Biological Activity

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid (CAS Number: 926910-60-3) is a chiral compound that features a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid group at the 2-position. Its unique structural properties make it significant in medicinal chemistry, particularly in drug development. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.

- Molecular Formula : C7H9F4NO4

- Molecular Weight : 247.1443 g/mol

- Structure : The trifluoroacetic acid component enhances the compound's stability and reactivity in synthetic applications.

Biological Activity

The biological activity of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is primarily influenced by its structural features, which allow it to interact with various biological targets. Preliminary studies suggest potential pharmacological effects, including:

- Anticancer Activity : The compound may exhibit inhibitory effects on heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures have shown promise in treating neurodegenerative disorders .

While specific mechanisms for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid are not fully elucidated, its action may involve:

- Inhibition of Molecular Chaperones : Similar compounds have been shown to inhibit HSP90 by binding to its ATP-binding site, leading to the degradation of client proteins involved in tumor growth .

- Reactivity with Biological Targets : The presence of the fluorine atom and carboxylic acid group may enhance the compound's ability to form hydrogen bonds or ionic interactions with target proteins.

Case Studies and Research Findings

- Study on HSP90 Inhibition :

-

Neurodegenerative Disorders :

- Research has indicated that certain fluorinated pyrrolidine derivatives possess neuroprotective properties by modulating neuroinflammation and apoptosis pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Potentially different due to hydrogen bonding capabilities |

| (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid | Opposite stereochemistry | May exhibit different pharmacological properties |

| (2R,5S)-5-fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways compared to pyrrolidine derivatives |

This table highlights how variations in stereochemistry and functional groups can lead to differing biological activities.

Applications

The potential applications of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid are diverse:

- Pharmaceutical Development : Its ability to interact with molecular chaperones makes it a candidate for developing anticancer therapies.

- Agricultural Chemistry : The compound's structural features may also offer utility in designing agrochemicals with enhanced efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.